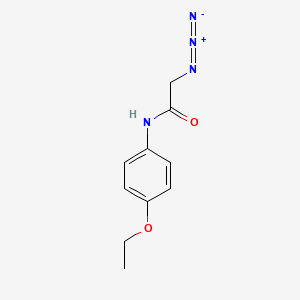

2-azido-N-(4-ethoxyphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

2-azido-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |

InChI Key |

UEKPODXEKCNYSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azido N 4 Ethoxyphenyl Acetamide

Historical Evolution of Azidoacetamide Synthesis

The journey toward the synthesis of complex azidoacetamides is rooted in the fundamental discovery and exploration of organic azides. Phenyl azide (B81097) was first prepared by Peter Griess in 1864 through the reaction of phenyldiazonium with ammonia. rochester.edu This was followed by Theodor Curtius's discovery of hydrazoic acid in the 1890s, which opened the door to the broader field of azide chemistry. rochester.edu Early work on α-azido carbonyl compounds, a class that includes azidoacetamides, was pioneered by researchers like Forster, who in 1905 investigated the decomposition of α-azido ketones. nih.gov

The foundational reaction for many subsequent syntheses, the nucleophilic substitution of an α-halo amide with an azide salt, has been a staple in organic chemistry for decades. These early methods laid the groundwork for the more refined and specific syntheses of N-aryl azidoacetamides that are in use today. The primary challenge in these early syntheses was often achieving high yields and purity, a hurdle that has been progressively overcome with the development of new techniques and a deeper understanding of reaction mechanisms.

Contemporary Synthetic Routes to 2-Azido-N-(4-ethoxyphenyl)acetamide and Related Analogs

Modern synthetic strategies for this compound focus on efficiency, selectivity, and, increasingly, on environmentally benign processes. These routes can be broadly categorized into acylation-based protocols, halogenation-azidation sequences, and innovative electrochemical and green chemistry approaches.

The formation of the amide bond is a critical step in the synthesis of this compound. A common and well-established method involves the acylation of p-phenetidine (B124905) (4-ethoxyaniline) with a suitable 2-azidoacetic acid derivative. The most direct approach utilizes 2-azidoacetyl chloride. nih.gov This highly reactive acyl halide readily reacts with the amine functionality of p-phenetidine to form the desired amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

An alternative, two-step acylation-based protocol is more frequently employed due to the handling requirements of the potentially unstable 2-azidoacetyl chloride. This involves the initial chloroacetylation of p-phenetidine with chloroacetyl chloride to form the stable intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide. researchgate.net This reaction is generally high-yielding and provides a robust precursor for the subsequent introduction of the azide group.

| Acylation Method | Reagents | Key Features |

| Direct Acylation | p-Phenetidine, 2-Azidoacetyl Chloride, Base | One-step process, requires careful handling of the acyl chloride. |

| Two-Step Acylation | p-Phenetidine, Chloroacetyl Chloride; then Sodium Azide | Two-step process, utilizes a stable intermediate, generally high-yielding. |

The most prevalent and thoroughly documented method for synthesizing this compound and its analogs is through a halogenation-azidation sequence. nih.govresearchgate.net This typically involves the initial synthesis of an N-aryl-2-chloroacetamide, as described in the previous section. The subsequent nucleophilic substitution of the chloride with an azide ion is the key step in forming the final product.

Sodium azide (NaN₃) is the most commonly used azide source for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as a mixture of ethanol (B145695) and water, and often requires heating to proceed at a reasonable rate. nih.govresearchgate.net The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). nih.govresearchgate.net

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. In the context of azidoacetamide synthesis, several "green" approaches have been explored.

Electrochemical Synthesis: An innovative electrochemical approach has been developed for the synthesis of vicinal azidoacetamides. documentsdelivered.com While not a direct synthesis of the target compound, this method highlights a move away from traditional chemical oxidants.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.govbeilstein-journals.org The microwave-assisted synthesis of N-aryl acetamides has been reported, suggesting a potential green route for the initial acylation step. researchgate.net Furthermore, microwave-assisted nucleophilic substitution reactions of alkyl halides with sodium azide in aqueous media have been successfully demonstrated, indicating a promising application for the azidation step. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govnih.gov Ultrasound-assisted synthesis of various heterocyclic compounds has been reported, and this technique could potentially be applied to the synthesis of this compound to improve efficiency. nih.govnih.gov

Phase-Transfer Catalysis: Phase-transfer catalysis can be employed to facilitate the reaction between water-soluble and organic-soluble reactants. In the context of azidoacetamide synthesis, a phase-transfer catalyst could potentially improve the efficiency of the reaction between the organic 2-chloro-N-(4-ethoxyphenyl)acetamide and the aqueous sodium azide solution, potentially allowing for milder reaction conditions. documentsdelivered.comresearchgate.net

| Green Chemistry Approach | Principle | Potential Application |

| Electrochemical Synthesis | Use of electric current to drive reactions | Synthesis of related azidoacetamide structures. documentsdelivered.com |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions | Acylation and azidation steps. researchgate.netnih.govbeilstein-journals.orgorganic-chemistry.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to enhance reactivity | Acylation and azidation steps. nih.govnih.gov |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases | Azidation step with aqueous sodium azide. documentsdelivered.comresearchgate.net |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a primary goal in any synthetic procedure. For the synthesis of this compound, several reaction parameters can be optimized.

Solvent: The choice of solvent is crucial for the nucleophilic substitution step. A mixture of ethanol and water is commonly used, as it provides good solubility for both the organic substrate and the inorganic azide salt. nih.govresearchgate.net The ratio of the solvents can be adjusted to optimize the reaction rate and yield.

Temperature: The reaction temperature significantly influences the rate of the azidation reaction. Refluxing the reaction mixture is a common practice to ensure a reasonable reaction time. nih.govresearchgate.net However, the temperature should be carefully controlled to avoid potential decomposition of the azide product.

Reaction Time: The reaction time is typically monitored using TLC to ensure the complete consumption of the starting material. nih.govresearchgate.net Prolonged reaction times at elevated temperatures can lead to the formation of byproducts.

Catalyst: While the uncatalyzed reaction between 2-chloro-N-(4-ethoxyphenyl)acetamide and sodium azide is feasible, the use of a phase-transfer catalyst could potentially accelerate the reaction and allow for milder conditions, thus improving selectivity by minimizing side reactions.

Methodologies for Isolation and Purification in Research-Scale Synthesis

The isolation and purification of this compound are critical to obtaining a product of high purity for subsequent applications.

Filtration: In many reported syntheses, the product precipitates out of the reaction mixture upon cooling. nih.govresearchgate.net In such cases, the initial isolation is a simple filtration, followed by washing with a suitable solvent, such as cold water, to remove any residual inorganic salts. nih.govresearchgate.net

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For N-aryl azidoacetamides, ethanol is a commonly used solvent for recrystallization. nih.govresearchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase. The mobile phase, a mixture of solvents, is carefully chosen to achieve optimal separation of the desired product from any byproducts. For compounds of similar polarity to this compound, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often effective.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a valuable tool. rochester.edunih.govchemrxiv.org The crude mixture is applied as a band onto a thick layer of silica gel on a glass plate, which is then developed in a suitable solvent system. The band corresponding to the desired product is then scraped off, and the compound is extracted from the silica gel with a polar solvent. rochester.edunih.govchemrxiv.org

The purity of the final product is typically assessed by techniques such as melting point determination, and spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Azido N 4 Ethoxyphenyl Acetamide

Reactivity of the Azido (B1232118) Moiety in Organic Transformations

The azido group in 2-azido-N-(4-ethoxyphenyl)acetamide is a high-energy functional group that can undergo a range of transformations. Its reactivity is characterized by the ability to release dinitrogen gas (N₂) in many of its reactions, which is a strong thermodynamic driving force. The primary modes of reactivity for the azido group in this compound include cycloadditions, reductions, and to a lesser extent, oxidations.

The azide (B81097) function of this compound makes it an ideal participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. The most prominent examples involve the reaction of the azide with alkynes to form triazole rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction. In this transformation, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield a 1,4-disubstituted 1,2,3-triazole. The reaction proceeds through a copper acetylide intermediate, which then undergoes a stepwise cycloaddition with the azide. This reaction is highly valued for its reliability and wide functional group tolerance.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(4-ethoxyphenyl)-4-(substituted)-1H-1,2,3-triazol-1-yl)acetamide |

An alternative to the copper-catalyzed variant is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This method allows for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a constitutional isomer of the product obtained from CuAAC. When this compound is reacted with a terminal alkyne in the presence of a suitable ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, the 1,5-regioisomer is formed with high selectivity. This complementary regioselectivity provides access to a different class of triazole products.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne | Ruthenium complex (e.g., Cp*RuCl(PPh₃)₂) | 1-(4-ethoxyphenyl)-5-(substituted)-1H-1,2,3-triazol-1-yl)acetamide |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne click reaction. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which readily reacts with the azide of this compound without the need for a metal catalyst. The relief of ring strain in the cycloalkyne provides the thermodynamic driving force for the reaction. SPAAC is particularly useful for applications in biological systems where the toxicity of metal catalysts is a concern. The reaction typically yields a mixture of regioisomers.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Strained Cycloalkyne (e.g., dibenzocyclooctyne) | Catalyst-free, mild conditions | Mixture of regioisomeric triazoles |

The azido group of this compound can be readily reduced to the corresponding primary amine, yielding 2-amino-N-(4-ethoxyphenyl)acetamide. This transformation is a fundamental step in the synthesis of various derivatives and is often a key step in the preparation of biologically active molecules. Several reducing agents can be employed for this purpose.

A common and effective method for the reduction of the azido group is catalytic hydrogenation. This involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically clean and high-yielding. Another widely used method is the Staudinger reduction, which involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate that is subsequently hydrolyzed to the amine. Other reducing agents, like sodium borohydride (B1222165) in the presence of a catalyst or tin(II) chloride, can also be utilized.

| Starting Material | Reagent(s) | Product |

| This compound | H₂, Pd/C | 2-amino-N-(4-ethoxyphenyl)acetamide |

| This compound | 1. PPh₃ 2. H₂O | 2-amino-N-(4-ethoxyphenyl)acetamide |

| This compound | NaBH₄, NiCl₂ or CoCl₂ | 2-amino-N-(4-ethoxyphenyl)acetamide |

The oxidation of the azido group in this compound is a less common transformation compared to its cycloaddition and reduction reactions. However, under specific conditions, the azide can be oxidized to a nitro group. This reaction typically requires strong oxidizing agents. For instance, the use of ozone or certain peroxy acids can effect this transformation, although the yields and selectivity can be variable and may require careful optimization to avoid side reactions. This reaction pathway is generally less utilized due to the often harsh conditions required and the availability of more direct methods to introduce a nitro group.

| Starting Material | Oxidizing Agent | Product |

| This compound | Ozone (O₃) | 2-nitro-N-(4-ethoxyphenyl)acetamide |

Thermally Induced Decomposition and Rearrangements

The thermal decomposition of α-azidoacetamides is a complex process involving the extrusion of nitrogen gas (N₂) as a primary step, leading to highly reactive intermediates. Studies on the thermal decomposition of 2-azidoacetamide (B1653368) have shown that the reaction proceeds through the formation of an imine intermediate (H₂NCOCH=NH) at lower temperatures. researchgate.netsoton.ac.uk This intermediate is formed via the loss of N₂. At higher temperatures, further decomposition of the imine leads to a variety of smaller fragments, including methanimine (B1209239) (H₂CNH), ketene (B1206846) (H₂C=O), hydrogen cyanide (HCN), and carbon monoxide (CO). researchgate.netsoton.ac.uk

For this compound, a similar initial loss of dinitrogen is expected upon heating, which would generate a nitrene intermediate. This highly reactive species can then undergo a variety of rearrangements. One plausible pathway is an intramolecular C-H insertion reaction, leading to the formation of a cyclic product. Another possibility is a rearrangement to an isocyanate, a transformation known as the Curtius rearrangement, which is common for acyl azides. masterorganicchemistry.com The specific decomposition temperature and the distribution of products would be influenced by the substitution on the phenyl ring. The thermal decomposition of a novel azido ether energetic plasticizer, bis(3-azido-2,2-bis(azidomethyl)propoxy) methane, was found to have a critical explosion temperature of approximately 224.7°C, indicating the inherent instability of organic azides upon heating. physchemres.org

Table 1: Thermal Decomposition Products of 2-Azidoacetamide researchgate.netsoton.ac.uk

| Temperature Range | Observed Products | Intermediate(s) |

| Low Temperature | N₂, H₂NCOCH=NH | Imine |

| High Temperature | N₂, CH₂NH, HNCO, CO, NH₃, HCN | Imine and subsequent fragments |

Reactivity of the Amide Linkage and Substructure Stability

The amide bond in this compound is a stable functional group, but it can undergo reaction under specific conditions, primarily hydrolysis and nucleophilic attack.

The hydrolysis of N-arylacetamides, such as the closely related N-(4-hydroxyphenyl)acetamide (paracetamol), can proceed under both acidic and alkaline conditions. The stability of the amide bond is pH-dependent. In a study on the hydrolysis of N,N'-diarylsulphamides, it was found that the rate of hydrolysis was significantly faster for the corresponding sulphamic acid, indicating that the initial hydrolysis product can be more labile. nih.gov For this compound, hydrolysis would cleave the amide bond to yield 2-azidoacetic acid and 4-ethoxyaniline. The rate of this hydrolysis is expected to be influenced by the electronic nature of the 4-ethoxyphenyl group. The ethoxy group is an electron-donating group, which would be expected to slightly decrease the rate of hydrolysis compared to unsubstituted N-phenylacetamide by increasing the electron density on the amide nitrogen, making the carbonyl carbon less electrophilic.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic | H₃O⁺, heat | Carboxylic acid, Ammonium salt |

| Basic | OH⁻, heat | Carboxylate salt, Amine |

The amide carbonyl in this compound is susceptible to nucleophilic acyl substitution, although it is less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. masterorganicchemistry.com Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the leaving group. masterorganicchemistry.comkorea.ac.kr For the amide, the leaving group would be the 4-ethoxyanilide anion, which is a relatively poor leaving group. Therefore, harsh reaction conditions are typically required for such transformations.

Modification of the amide bond can also be achieved through reactions that don't involve direct cleavage. For instance, the nitrogen of the amide can be deprotonated with a strong base, and the resulting anion can participate in further reactions.

Influence of the 4-Ethoxyphenyl Moiety on Azido and Amide Reactivity

The 4-ethoxyphenyl group plays a significant role in modulating the reactivity of both the azido and amide functionalities through its electronic effects. The ethoxy group at the para position is an electron-donating group due to the resonance effect of the oxygen lone pairs.

This electron-donating nature increases the electron density on the aromatic ring and, by extension, on the amide nitrogen. This has a stabilizing effect on the amide bond, making it less susceptible to nucleophilic attack and hydrolysis compared to amides with electron-withdrawing groups on the phenyl ring. This is consistent with the general principles of the Hammett equation, which correlates reaction rates with substituent constants. wikipedia.orglibretexts.org For the hydrolysis of substituted ethyl benzoates, electron-donating groups were found to decrease the reaction rate. libretexts.org

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are essential tools for understanding the reaction mechanisms of compounds like this compound.

Kinetic studies, such as monitoring the reaction rate under different conditions (e.g., varying reactant concentrations, temperature, or pH), can provide valuable information about the reaction order and the rate-determining step. For instance, a Hammett plot, which correlates the logarithm of the reaction rate constants against the substituent constants (σ), can quantify the electronic effects of the 4-ethoxyphenyl group on the reaction. wikipedia.orgviu.canih.gov

Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, as well as for providing structural information.

Infrared (IR) Spectroscopy: The IR spectrum of an azidoacetamide would show characteristic absorption bands for the azide group (N₃) typically around 2100 cm⁻¹, the amide C=O stretch around 1660 cm⁻¹, and the N-H stretch around 3250 cm⁻¹. nih.goviucr.org Monitoring the disappearance of the azide peak and the appearance of new peaks can be used to follow the progress of a reaction, such as thermal decomposition or a cycloaddition. Two-dimensional IR spectroscopy has been used to study the vibrational properties of azido groups in detail. nih.govkorea.ac.krrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. For the related N-(4-ethoxyphenyl)acetamide (phenacetin), the ¹H NMR spectrum shows characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (a doublet of doublets), the acetamide (B32628) N-H (a singlet), and the acetyl methyl group (a singlet). thermofisher.com In this compound, the protons of the azido-methylene group would appear as a distinct singlet. Changes in the chemical shifts and coupling patterns during a reaction can help to elucidate the structure of intermediates and products.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation and in identifying reaction products.

Table 3: Spectroscopic Data for a Structurally Similar Compound: 2-azido-N-(4-methylphenyl)acetamide nih.gov

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FT-IR (cm⁻¹) | 3254 (N-H amide), 2109 (N₃), 1660 (C=O amide) |

| ¹H NMR (DMSO-d₆, ppm) | 10.05 (1H, s, NH), 7.1-6.93 (4H, m, Harom), 4.21 (3H, s, CH₃), 4.02 (2H, s, CH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | 165.71 (C=O), 155.47 (Carom-O), 131.47 (Carom-N), 120.86-113.90 (Carom), 63.85 (CH₃), 51.18 (CH₂) |

Applications of 2 Azido N 4 Ethoxyphenyl Acetamide in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Synthesis

The presence of the azide (B81097) functional group makes 2-azido-N-(4-ethoxyphenyl)acetamide a potent building block for the synthesis of nitrogen-containing heterocyclic compounds. Azides are well-established precursors for heterocycles such as triazoles and tetrazoles, which are important structural motifs in medicinal chemistry and materials science. nih.govresearchgate.net

The most prominent application of azides like this compound in heterocyclic synthesis is the formation of triazoles. The azide group readily participates in [3+2] cycloaddition reactions with alkynes to produce 1,2,3-triazole rings. This reaction, particularly the copper-catalyzed version known as the Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. researchgate.netnih.gov

This reaction allows the N-(4-ethoxyphenyl)acetamide moiety to be linked to a wide variety of alkyne-containing molecules, leading to diverse triazole derivatives. Research on analogous azidoacetamides has demonstrated the synthesis of complex molecules where the triazole ring serves as a stable linker connecting the acetamide (B32628) core to other functional units, such as quinoxaline (B1680401) systems. researchgate.net The resulting triazole derivatives have been investigated for various properties, including potential bactericidal activity in agricultural applications. rsc.org

Table 1: Illustrative Triazole Formation via Azide-Alkyne Cycloaddition

| Azide Precursor | Alkyne Reactant | Catalyst/Conditions | Resulting Triazole Structure |

| 2-azido-N-(aryl)acetamide | Terminal Alkyne (R-C≡CH) | Cu(I) | 1-(N-aryl-acetamido)-4-(R)-1,2,3-triazole |

| 2-azido-N-(4-methoxyphenyl)acetamide | 1-ethynyl-3-methyl-1,2-dihydroquinoxalin-2-one | CuAAC "click" procedure | N-(4-methoxyphenyl)-2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)acetamide researchgate.net |

| 6-azido-purine nucleoside | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 6-(4-phenyl-1,2,3-triazol-1-yl)purine nucleoside nih.gov |

The azide group of this compound can also be utilized to synthesize tetrazoles. This is typically achieved through a cycloaddition reaction between the azide and a nitrile (R-C≡N). youtube.com The reaction often requires activation with a Lewis or Brønsted acid to facilitate the ring formation. youtube.com The resulting 5-substituted-1H-tetrazole ring is considered a bioisostere of a carboxylic acid group, making it a valuable functional group in drug design.

In some heterocyclic systems, an equilibrium can exist between an azide tautomer and a fused tetrazole ring. nih.govnih.gov For instance, studies on azidopyridines have shown that the compound can exist as either the azide or the fused tetrazolo[1,5-a]pyridine (B153557) form, with the equilibrium being influenced by factors like solvent and substituents. nih.gov This phenomenon highlights the inherent reactivity of the azide group towards forming a stable tetrazole ring system.

Table 2: General Scheme for Tetrazole Synthesis from Azides

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Nitrile (R-C≡N) | Acid catalyst (e.g., NH₄Cl), Heat | N-(4-ethoxyphenyl)-2-(5-R-tetrazol-1-yl)acetamide |

| Benzonitrile | Sodium Azide | Ammonium Chloride, DMF | 5-phenyl-1H-tetrazole youtube.com |

Utilization in Building Block Strategies for Complex Molecular Architectures

By serving as a precursor for stable heterocyclic rings, this compound functions as a key building block for constructing more complex molecules. nih.gov The synthesis strategy involves using the N-arylacetamide portion as a foundational scaffold and the azide group as a reactive handle for molecular elaboration. Through reactions like the azide-alkyne cycloaddition, this building block can be incorporated into larger, multi-component molecular architectures. researchgate.net This modular approach allows for the systematic assembly of intricate structures by connecting different molecular fragments through the newly formed triazole or tetrazole rings.

Application in Chemo-selective Ligation Strategies (excluding biological conjugation or labeling)

Chemoselective ligation refers to the reaction of two functional groups with high specificity and in high yield, in the presence of other potentially reactive groups, without the need for protective groups. The copper-catalyzed azide-alkyne cycloaddition is a prime example of such a strategy. nih.gov The reaction between the azide in this compound and a terminal alkyne is highly selective for these two functional groups. This allows for the clean and efficient joining of two complex molecular fragments in a controlled manner, which is a cornerstone of modern synthetic chemistry for creating novel materials and complex organic molecules. researchgate.netnih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that contains significant portions of all the starting materials. The synthesis of tetrazoles from an azide, a nitrile, and an acid catalyst can be viewed as a three-component reaction. youtube.comimpactfactor.org In this context, this compound can be integrated into such sequences. By reacting it with a desired nitrile and a catalyst, a new, more complex molecule containing the tetrazole ring is formed in a single, efficient step. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, saving time, and minimizing waste.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Azido N 4 Ethoxyphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environments, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The analysis of 2-azido-N-(4-ethoxyphenyl)acetamide involves identifying signals for the ethoxy group, the aromatic ring protons, the amide N-H proton, and the α-azido methylene (B1212753) protons.

While specific data for the title compound is not readily published, analysis of its parent compound, N-(4-ethoxyphenyl)acetamide (Phenacetin), and closely related derivatives like 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide allows for a precise prediction of the expected spectrum.

The key proton signals are assigned as follows:

Ethoxy Group (CH₃CH₂O-) : This group gives rise to two distinct signals. A triplet at approximately 1.4 ppm corresponds to the methyl (CH₃) protons, which are split by the adjacent methylene protons. A quartet around 4.0 ppm is characteristic of the methylene (CH₂) protons, split by the neighboring methyl protons.

Aromatic Protons : The 4-substituted (para) aromatic ring typically shows a pattern of two doublets. The two protons closer to the oxygen atom (ortho to the ethoxy group) are expected to resonate upfield (around 6.9 ppm), while the two protons adjacent to the amide nitrogen (ortho to the amide group) will appear downfield (around 7.4 ppm).

Azido (B1232118) Methylene Protons (N₃-CH₂-) : A sharp singlet is expected for the two protons of the methylene group attached to the azide (B81097). In the analogue 2-azido-N-(4-fluorophenyl)acetamide, this signal appears at 4.02 ppm. This environment is electronically distinct and lacks adjacent protons for coupling, resulting in a singlet.

Amide Proton (-NH-) : The amide proton typically appears as a broad singlet at a significantly downfield chemical shift, often between 8.0 and 10.5 ppm, due to its attachment to the electronegative nitrogen and participation in hydrogen bonding. For instance, in 2-azido-N-(4-fluorophenyl)acetamide, this proton is observed at 10.05 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Data predicted based on values for N-(4-ethoxyphenyl)acetamide and 2-azido-N-(aryl)acetamide derivatives.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethoxy -CH₃ | ~1.4 | Triplet | 3H |

| Ethoxy -CH₂- | ~4.0 | Quartet | 2H |

| Azido -CH₂- | ~4.0 | Singlet | 2H |

| Aromatic H (ortho to -OEt) | ~6.9 | Doublet | 2H |

| Aromatic H (ortho to -NH) | ~7.4 | Doublet | 2H |

| Amide -NH- | ~10.0 | Singlet | 1H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

Based on data from related structures, the expected ¹³C NMR spectrum for this compound would feature:

Ethoxy Carbons : The methyl carbon (-OCH₂C H₃) appears at the most upfield position, around 15 ppm. The methylene carbon (-OC H₂CH₃) is found further downfield, around 64 ppm.

Azido Methylene Carbon : The carbon atom directly attached to the electron-withdrawing azide group (N₃-C H₂) is expected to resonate around 51-53 ppm.

Aromatic Carbons : Four distinct signals are expected for the para-substituted aromatic ring. The carbon attached to the amide nitrogen (C-N) appears around 131 ppm. The carbons ortho and meta to this position, and the carbon bearing the ethoxy group, will have characteristic shifts influenced by the substituents.

Carbonyl Carbon : The amide carbonyl carbon (C=O) signal is the most downfield, typically appearing around 165-169 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data predicted based on values for N-(4-ethoxyphenyl)acetamide and 2-azido-N-(aryl)acetamide derivatives.

| Carbon Group | Predicted Chemical Shift (ppm) |

| Ethoxy -CH₃ | ~15 |

| Azido -CH₂- | ~52 |

| Ethoxy -CH₂- | ~64 |

| Aromatic C (ortho to -OEt) | ~115 |

| Aromatic C (ortho to -NH) | ~121 |

| Aromatic C (ipso, C-N) | ~131 |

| Aromatic C (ipso, C-O) | ~156 |

| Amide C=O | ~166 |

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the ethoxy methyl triplet (~1.4 ppm) and methylene quartet (~4.0 ppm), confirming their connectivity. It would also show a correlation between the two aromatic doublets (~6.9 and ~7.4 ppm), confirming their ortho relationship. No other correlations would be expected, as the amide, azido-methylene, and ethoxy groups are separated by quaternary carbons or heteroatoms.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹J-coupling). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation between the proton singlet at ~4.0 ppm and the carbon signal at ~52 ppm, confirming the assignment of the azido-methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds, ²J and ³J) between protons and carbons. This is invaluable for connecting molecular fragments. Key HMBC correlations would include:

The amide proton (~10.0 ppm) showing a correlation to the carbonyl carbon (~166 ppm, ²J) and the aromatic carbon at the point of attachment (~131 ppm, ²J).

The azido-methylene protons (~4.0 ppm) showing a key correlation to the carbonyl carbon (~166 ppm, ²J), confirming the structure of the 2-azidoacetamide (B1653368) fragment.

The aromatic protons showing correlations to neighboring carbons, helping to assign the quaternary aromatic signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The azide (N₃) functional group has a very strong and highly characteristic absorption in the IR spectrum, making it easy to identify.

Asymmetric Stretch (νas) : The most prominent feature of the azide group is its intense asymmetric stretching vibration. This typically appears in a relatively clean region of the spectrum, between 2100 and 2125 cm⁻¹ . In published data for 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, this peak is found at 2109 cm⁻¹. This band is a definitive marker for the successful incorporation of the azide moiety.

Symmetric Stretch (νs) : A weaker symmetric stretching vibration is expected between 1200 and 1350 cm⁻¹. This band can sometimes be coupled with other vibrations in the fingerprint region, making it less diagnostic than the asymmetric stretch.

Bending Mode (δ) : The azide bending mode appears at a lower frequency, typically around 650 cm⁻¹.

In Raman spectroscopy, the symmetric azide stretch around 1350 cm⁻¹ is often strong and readily observable, while the asymmetric stretch is weaker.

The secondary amide linkage (-C(O)NH-) in this compound gives rise to several characteristic vibrational bands. The positions of these bands, particularly the Amide I and Amide II bands, are sensitive to hydrogen bonding and conformation.

N-H Stretch : The stretching vibration of the amide N-H bond appears as a sharp band typically in the range of 3250-3300 cm⁻¹ . In the solid-state IR spectra of related azido-acetamides, this band is observed around 3254 cm⁻¹, indicative of intermolecular hydrogen bonding.

Amide I Band : This band, appearing between 1650 and 1680 cm⁻¹ , is one of the most intense in the amide IR spectrum. It is primarily due to the C=O stretching vibration (~80%). For 2-azido-N-(4-methylphenyl)acetamide, the Amide I band is reported at 1660 cm⁻¹, a typical value for a solid-state secondary amide involved in hydrogen bonding.

Amide II Band : This band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching. It is generally less intense than the Amide I band.

Amide III Band : This is a more complex vibration found in the 1250-1350 cm⁻¹ range and involves C-N stretching and N-H bending.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound Data based on values for 2-azido-N-(aryl)acetamide derivatives.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | ~3250 - 3300 | Medium-Strong |

| Azide (N₃) | Asymmetric Stretch | ~2100 - 2125 | Very Strong, Sharp |

| Amide | C=O Stretch (Amide I) | ~1660 - 1680 | Strong |

| Amide | N-H Bend / C-N Stretch (Amide II) | ~1510 - 1570 | Medium |

| Aromatic Ring | C=C Stretches | ~1500 - 1600 | Medium |

| Ether | C-O-C Asymmetric Stretch | ~1240 | Strong |

In Raman spectroscopy, the Amide I band is also strong, while the Amide III band is often more prominent than in the IR spectrum, providing complementary information for conformational analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For instance, the related compound, 2-azido-N-(4-methylphenyl)acetamide (C9H10N4O), has a calculated molecular weight of 190.21. An experimental HRMS (ESI-MS) measurement yielded a found mass of 190.1191, confirming its molecular formula. This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a molecule. While specific MS/MS data for this compound is not available, the fragmentation of analogous structures typically involves characteristic losses. For azido compounds, a common fragmentation is the loss of a nitrogen molecule (N2). The amide bond is also a common site of cleavage. Analyzing these fragment ions helps to piece together the molecular structure, confirming the connectivity of the ethoxyphenyl group, the acetamide (B32628) linker, and the azido moiety.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise atomic coordinates.

Crystal Packing and Hydrogen Bonding Networks

Studies on analogues like 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide reveal the critical role of hydrogen bonding in their crystal structures. In these molecules, N—H⋯O hydrogen bonds form between the amide hydrogen and the carbonyl oxygen of adjacent molecules, creating chains that extend through the crystal lattice. For example, in the crystal structure of 2-azido-N-(4-methylphenyl)acetamide, each of the three unique molecules in the asymmetric unit forms zigzag chains with its counterparts through these N—H⋯O interactions. Weaker C—H⋯O interactions can also contribute to reinforcing these networks.

Conformational Analysis in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. Analysis of related structures shows that the N-arylacetamide moiety is often nearly planar. However, the orientation of the azido group can vary significantly. In the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit contains two independent molecules where the primary conformational difference is the orientation of the azide group. The dihedral angles (N—N—C—C) can differ, for example, being -173.9° in one conformer and -102.7° in another for 2-azido-N-(4-methylphenyl)acetamide, indicating different rotational positions of the azido group relative to the acetamide backbone.

Below is a table summarizing crystallographic data for a related compound, which illustrates the type of information obtained from such an analysis.

| Parameter | 2-azido-N-(4-methylphenyl)acetamide |

| Chemical Formula | C9H10N4O |

| Molecular Weight | 190.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Torsion Angles (°) | N3—N2—C9—C8: -173.9(2) |

| N7—N6—C18—C17: -102.7(2) | |

| N11—N10—C27—C26: -173.6(2) | |

| Dominant Interaction | N—H⋯O Hydrogen Bonds |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor reaction progress. For example, the synthesis of 2-azido-N-(4-methylphenyl)acetamide from 2-chloro-N-(p-tolyl)acetamide and sodium azide was monitored by TLC to determine when the reaction was complete.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. It separates the components of a mixture with high resolution, allowing for the quantification of impurities. While specific HPLC methods for this compound are not detailed in the searched literature, methods are available for related compounds like its ethylphenyl analogue. A typical HPLC analysis would report the retention time of the main peak and the percentage area, which corresponds to its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While azides can be thermally sensitive, GC-MS can be used to analyze related acetamide structures, providing both retention time for identification and a mass spectrum for structural confirmation.

The table below outlines the typical application of these chromatographic methods.

| Chromatographic Method | Application in Analysis |

| TLC | Reaction monitoring, qualitative purity check. |

| HPLC | Quantitative purity assessment, separation of complex mixtures. |

| GC-MS | Separation and identification of volatile components, impurity profiling. |

Theoretical and Computational Chemistry Studies on 2 Azido N 4 Ethoxyphenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-azido-N-(4-ethoxyphenyl)acetamide. Such calculations would provide a detailed picture of the molecule's optimized geometry and its electronic properties.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. For this compound, the HOMO would likely be located on the electron-rich regions, such as the ethoxy group or the phenyl ring, indicating these are the probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's energy corresponds to the electron affinity and indicates the molecule's ability to accept electrons. The LUMO is expected to be distributed over the azido (B1232118) group and the carbonyl carbon of the acetamide (B32628) moiety, suggesting these are potential sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the nitrogen atoms of the azido group and the oxygen atom of the carbonyl group, indicating these are the most likely sites to attract electrophiles. Regions of positive potential (colored blue) would likely be found around the amide hydrogen, indicating a site susceptible to nucleophilic attack.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative measure of the molecule's stability and reactivity.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound This table is for illustrative purposes only, as specific data is not available.

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data Not Available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data Not Available |

| Global Softness (S) | 1 / (2η) | Data Not Available |

| Electrophilicity Index (ω) | μ² / (2η) | Data Not Available |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of this compound is not rigid, and its different conformations can have different energies and properties.

Conformational Analysis: A systematic search of the molecule's potential energy surface would reveal its most stable conformers. This is important because the biological activity and physical properties of the molecule can be highly dependent on its preferred shape.

Molecular Dynamics (MD) Simulations: MD simulations would model the atomic motions of the molecule over time, providing insights into its flexibility and how it might behave in a biological environment or in solution. These simulations can reveal how the molecule might change its shape to interact with a biological target.

Reaction Pathway Elucidation and Transition State Characterization Using Computational Methods

Computational methods can be used to map out the energy landscape of chemical reactions involving this compound, such as the 1,3-dipolar cycloaddition reactions characteristic of azides. These studies would identify the structures of the transition states and intermediates along the reaction pathway.

For any proposed reaction, computational chemistry can provide key thermodynamic data, such as the activation energy, enthalpy, and Gibbs free energy of the reaction. This information is crucial for understanding the feasibility and spontaneity of a reaction and for predicting the reaction products.

Table 3: Hypothetical Thermodynamic Data for a Transformation of this compound This table is for illustrative purposes only, as specific data is not available.

| Thermodynamic Parameter | Value |

|---|---|

| Activation Energy (Ea) | Data Not Available |

| Enthalpy of Reaction (ΔH) | Data Not Available |

| Gibbs Free Energy of Reaction (ΔG) | Data Not Available |

Regioselectivity Studies of Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a key transformation for azides, leading to the formation of five-membered heterocyclic rings such as 1,2,3-triazoles. The regioselectivity of this reaction—that is, the preferential formation of one constitutional isomer over another—is a critical aspect that can be elucidated through computational studies. While specific research focusing exclusively on this compound is not extensively documented, density functional theory (DFT) analyses of closely related aryl azides provide a strong predictive framework.

For instance, a DFT study on the 1,3-dipolar cycloaddition of 2-azido-N-(4-diazenylphenyl)acetamide with a terminal alkyne sheds light on the factors governing regioselectivity. growingscience.com Such reactions can, in principle, yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. Computational models, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the activation energies for the transition states leading to each isomer. researchgate.net

The regioselectivity is determined by the relative heights of these energy barriers. Generally, the reaction pathway with the lower activation energy is favored, leading to the major product. The analysis of frontier molecular orbitals (HOMO and LUMO) of the azide (B81097) and the dipolarophile (the alkyne in this case) is also crucial. The interaction between the HOMO of one reactant and the LUMO of the other dictates the course of the reaction. The relative magnitudes of the orbital coefficients on the interacting atoms often explain the observed or predicted regioselectivity.

In many cases of reactions between organic azides and terminal alkynes, the formation of the 1,4-disubstituted isomer is kinetically and thermodynamically favored. This preference is often attributed to a combination of steric and electronic factors. The ethoxyphenyl group in this compound is an electron-donating group, which can influence the electronic properties of the azide moiety and, consequently, the regiochemical outcome of its cycloaddition reactions.

Table 1: Hypothetical Activation Energies for the Cycloaddition of this compound with a Terminal Alkyne

| Transition State | Product | Relative Activation Energy (kcal/mol) |

| TS-1,4 | 1,4-disubstituted triazole | 0.0 (Reference) |

| TS-1,5 | 1,5-disubstituted triazole | +2.5 |

Note: This table is illustrative and based on typical findings for similar reactions. The values represent the calculated difference in activation energies, with the lower energy pathway set as the reference.

Spectroscopic Property Prediction from Theoretical Models (e.g., IR, UV, NMR chemical shifts)

Theoretical models are instrumental in predicting and interpreting the spectroscopic data of this compound. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding constants, a direct comparison with experimental spectra can be made, aiding in structural confirmation and spectral assignment.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed using DFT methods. The calculation of harmonic vibrational frequencies allows for the assignment of the characteristic absorption bands observed in the experimental spectrum. For this compound, key vibrational modes include the asymmetric and symmetric stretches of the azide group (N₃), the amide C=O stretch, the N-H stretch, and various vibrations of the aromatic ring and the ethoxy group. For instance, the prominent azide stretch is typically predicted and observed around 2100 cm⁻¹. nih.govnih.gov Theoretical calculations can also help to understand the effects of intermolecular hydrogen bonding on the vibrational frequencies, particularly for the N-H and C=O stretching modes. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net By calculating the energies of the vertical electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be estimated. For this compound, the UV spectrum is expected to be dominated by π→π* transitions within the phenyl ring and the amide group, and potentially n→π* transitions involving the azide and carbonyl moieties. The ethoxy substituent on the phenyl ring is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted N-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (δ). researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data. researchgate.net This is particularly useful for assigning the signals of the aromatic protons and carbons, as well as the methylene (B1212753) protons of the azidoacetyl group and the ethoxy group. The accuracy of the predicted shifts depends on the level of theory, the basis set, and whether solvent effects are included in the computational model.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(N₃) | ~2110 cm⁻¹ |

| IR | ν(C=O) | ~1670 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | ~250 nm |

| ¹H NMR | δ (CH₂) | ~4.1 ppm |

| ¹³C NMR | δ (C=O) | ~166 ppm |

Note: These values are estimations based on data from analogous compounds and general principles of computational spectroscopy. nih.govnih.govresearchgate.net Experimental values may vary depending on the solvent and other conditions.

Future Directions and Emerging Research Avenues for 2 Azido N 4 Ethoxyphenyl Acetamide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of related azidoacetamides often involves the reaction of a halo-acetamide precursor with an azide (B81097) salt, such as sodium azide. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide in an ethanol (B145695)/water mixture. nih.govresearchgate.net While effective, this method presents opportunities for improvement in terms of sustainability and efficiency.

Future research should focus on developing greener synthetic routes. This includes the exploration of:

Micellar Catalysis: Utilizing biodegradable surfactants to create nanomicelles that can serve as reaction vessels in water, thereby eliminating the need for volatile and often hazardous organic solvents. proquest.com This approach has been shown to improve yields and simplify product isolation in other reaction types. proquest.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety (especially when handling energetic compounds like azides), and easier scalability compared to traditional batch processing.

Biocatalytic Methods: Employing enzymes to catalyze the azide installation could offer unparalleled selectivity and milder reaction conditions, significantly reducing the environmental impact of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Azidoacetamide Synthesis

| Methodology | Typical Reagents/Conditions | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | 2-Chloro-N-arylacetamide, Sodium Azide, Ethanol/Water, Reflux (80°C) nih.govresearchgate.net | Well-established, straightforward procedure. | Use of organic solvents, potential for thermal runaway, scalability issues. |

| Micellar Catalysis | Surfactant (e.g., Savie), Water proquest.com | Eliminates organic solvents, biodegradable, potentially higher yields. proquest.com | Surfactant compatibility, optimization of reaction conditions. |

| Flow Chemistry | Microreactor, precise temperature/flow control. | Enhanced safety, high reproducibility, easy to scale up, improved yield. | High initial equipment cost, potential for channel clogging. |

| Enzymatic Synthesis | Specific enzymes (e.g., halohydrin dehalogenase), Aqueous buffer, Room temperature. | High chemo- and regioselectivity, mild conditions, environmentally benign. | Enzyme availability and stability, substrate scope limitations. |

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The azide functional group is a versatile synthon in organic chemistry, known for its participation in a variety of powerful transformations. For 2-azido-N-(4-ethoxyphenyl)acetamide, established reactivity would include:

Azide-Alkyne Cycloaddition (Click Chemistry): Reaction with terminal or internal alkynes to form stable triazole rings. This is a cornerstone of bioconjugation and materials science.

Staudinger Ligation: Reaction with a phosphine (B1218219) to form an aza-ylide, which can be trapped with an electrophile, providing a route to complex amides or other functionalities.

Reduction to Amine: Conversion of the azide to a primary amine, which can then be used for further functionalization.

Emerging research should aim to uncover more nuanced reactivity. The electronic properties of the 4-ethoxyphenylacetamide group could influence the reactivity of the azide. Future investigations could focus on:

Intramolecular Reactions: Exploring conditions that might promote intramolecular cyclization or rearrangement, potentially leading to novel heterocyclic scaffolds. The interaction between the azide and the amide or aryl ring could be exploited to achieve unique transformations.

Nitrene Chemistry: Photolytic or thermolytic decomposition of the azide to generate a highly reactive nitrene intermediate. Controlling the selectivity of nitrene insertion reactions (e.g., C-H insertion) could provide direct access to complex molecular architectures.

Asymmetric Catalysis: Developing catalytic systems that can engage the azide group in enantioselective transformations, which is crucial for the synthesis of chiral molecules with potential biological activity.

Table 2: Potential Reactions and Research Focus for this compound

| Reaction Type | Reagents | Potential Product | Research Focus |

| Click Chemistry | Terminal Alkyne, Cu(I) or Ru(II) catalyst | 1,2,3-Triazole | Optimization for specific linkers; catalyst development for regioselectivity. |

| Staudinger Ligation | Triarylphosphine, Electrophile | Amide or other functional group | Exploring novel phosphine reagents and electrophilic traps. |

| Nitrene Insertion | Light (hν) or Heat (Δ) | Cyclic products, functionalized amines | Controlling selectivity (intramolecular vs. intermolecular), catalyst development. |

| Reduction | H₂, Pd/C or PPh₃, H₂O | Primary Amine | Developing chemoselective reduction methods that preserve other functional groups. |

Expansion of Applications in Advanced Material Science and Chemical Engineering

The unique structure of this compound makes it a promising candidate for applications in materials science and chemical engineering. N-arylacetamides are recognized as important intermediates for various chemical products, and the azide group adds a powerful tool for conjugation and polymerization. nih.gov

Future applications could be developed in the following areas:

Polymer Synthesis: Using azide-alkyne click chemistry, the molecule can be used as a monomer or a cross-linking agent to create advanced polymers. These materials could have tailored properties, such as thermal stability, specific solubility, or the ability to be functionalized further for applications in coatings, adhesives, or drug delivery systems.

Bioconjugation and Chemical Biology: The azide group allows for the covalent attachment of the molecule to biomolecules (proteins, DNA, etc.) that have been modified to contain an alkyne. This could be used to develop probes for biological imaging or to create targeted therapeutic agents. The synthesis of 2-azido-2-deoxy sugar derivatives for building complex glycans highlights the utility of the azido (B1232118) group in constructing intricate biological molecules. universiteitleiden.nl

Surface Functionalization: The molecule could be used to modify the surfaces of materials (e.g., silicon wafers, gold nanoparticles). The azide can react with surface-bound alkynes to create a stable, functionalized layer, altering the surface properties like hydrophobicity or biocompatibility.

Advanced Computational Modeling for Predictive Chemical Design and Process Optimization

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules, saving significant time and resources in the lab. For this compound, advanced computational modeling represents a key research avenue.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its geometry, and calculate spectroscopic properties (e.g., IR, NMR spectra). researchgate.net This is crucial for confirming experimental findings and understanding the molecule's fundamental characteristics. DFT can also be used to model reaction pathways, calculate activation energies, and predict the outcomes of unexplored reactions, guiding future synthetic efforts.

Molecular Dynamics (MD) Simulations: Using force fields, which can be developed with tools like the Automated Topology Builder (ATB), MD simulations can predict the dynamic behavior of the molecule. uq.edu.au This includes its conformation in solution and its interaction with other molecules, such as solvents, catalysts, or biological macromolecules. This is particularly relevant for designing applications in materials science or for understanding potential biological interactions.

Process Optimization: Computational models can be used to simulate reaction conditions, helping to optimize synthetic processes for yield and purity. By modeling factors like solvent effects, catalyst loading, and temperature, researchers can identify the most efficient conditions before extensive experimental work is undertaken.

Table 3: Computational Modeling Approaches and Their Applications

| Computational Method | Key Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Molecular geometry, vibrational frequencies (IR), reaction energies, transition states. researchgate.net |

| Molecular Dynamics (MD) | Dynamic Behavior & Interactions | Conformational flexibility, solvation properties, binding affinities, material properties. uq.edu.au |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Biology & Toxicology | Bioactivity, toxicity, pharmacokinetic properties based on molecular structure. |

| Process Simulation | Synthetic Route Optimization | Optimal temperature, pressure, and reagent concentrations for maximizing yield. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.